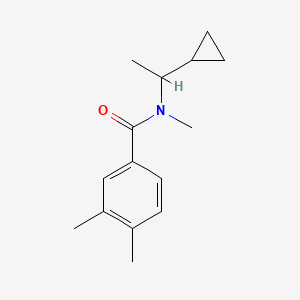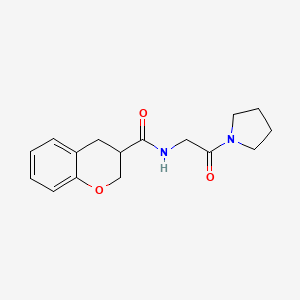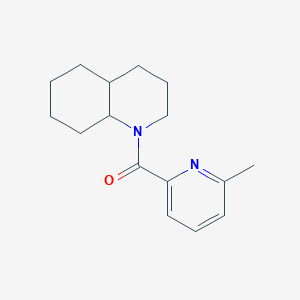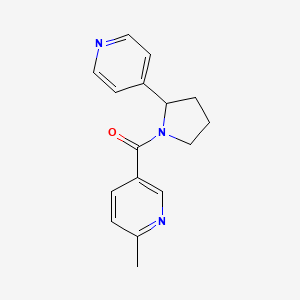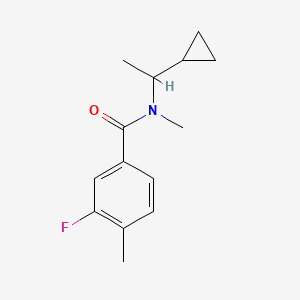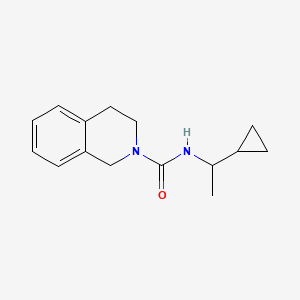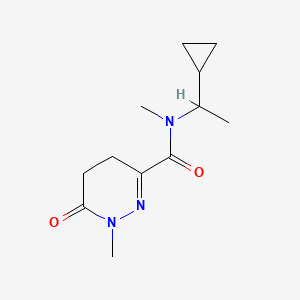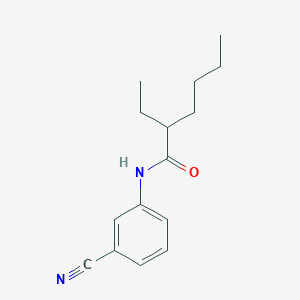![molecular formula C15H22N2O2 B7493783 N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community for its potential use in pharmacology and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide involves its binding to the dopamine transporter (DAT) and inhibiting its reuptake of dopamine. This results in an increase in dopamine levels in the brain, which can lead to improved motor function, mood regulation, and reduced drug-seeking behavior. N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide also has affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including increased dopamine release, increased serotonin and norepinephrine levels, and reduced drug-seeking behavior. In animal models, N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide has also been shown to increase locomotor activity and reduce immobility time in the forced swim test, which is a measure of antidepressant-like activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity for DAT. This allows for precise manipulation of dopamine levels in the brain, which can be useful for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide is its potential for abuse, as it has been shown to have reinforcing effects in animal models.
Orientations Futures
There are several future directions for research on N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide, including its potential use in the treatment of other medical conditions, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide and its effects on other neurotransmitter systems, such as glutamate and GABA. Finally, the development of new compounds based on the structure of N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide may lead to the discovery of more potent and selective DAT inhibitors with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide involves the reaction of 4-methoxybenzyl chloride with 2-methylpiperidine-1-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide in its pure form. This method has been optimized to produce high yields of N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide with high purity.
Applications De Recherche Scientifique
N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide has been studied for its potential use in the treatment of various medical conditions, including Parkinson's disease, depression, and drug addiction. In Parkinson's disease, N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide has been shown to increase dopamine release in the brain, which is a key neurotransmitter involved in the regulation of movement. In depression, N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. In drug addiction, N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-5-3-4-10-17(12)15(18)16-11-13-6-8-14(19-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBAKQKEUVSICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
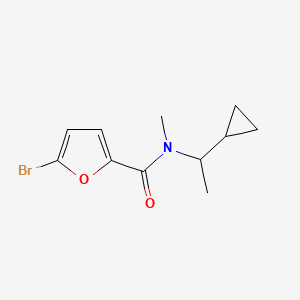
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
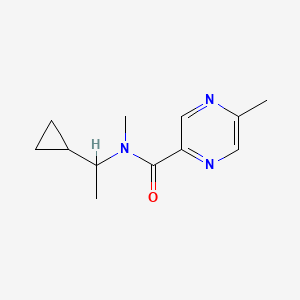
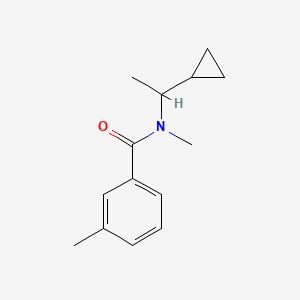
![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
